molecular formula C19H20ClN3O2S B248531 3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole

3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole

Cat. No. B248531
M. Wt: 389.9 g/mol
InChI Key: FTKNIIIGCMBETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as SB-269970 and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole involves its binding to the 5-HT7 receptor, which results in the modulation of various signaling pathways. This receptor is coupled to G proteins, which activate downstream signaling cascades that regulate the activity of various ion channels and enzymes. The activation of the 5-HT7 receptor has been shown to increase the release of neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of mood, cognition, and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole are complex and depend on the specific receptor subtype and signaling pathway that is activated. However, it has been shown to have a wide range of effects on various physiological processes, including circadian rhythm, sleep, mood, cognition, and memory. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole in lab experiments include its high affinity and selectivity for the 5-HT7 receptor, which allows for precise manipulation of this receptor subtype. It also has a well-defined mechanism of action, which allows for the identification of specific signaling pathways and downstream effects. However, the limitations of using this compound include its complex synthesis method, which requires specialized equipment and expertise. It also has limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole. One direction is the investigation of its potential use in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, schizophrenia, and Alzheimer's disease. Another direction is the identification of specific signaling pathways and downstream effects that are modulated by this compound. This may lead to the development of novel therapeutic targets and drugs. Additionally, the development of more efficient and cost-effective synthesis methods may facilitate the widespread use of this compound in research and drug development.

Synthesis Methods

The synthesis of 3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine, which results in the formation of 4-[(4-chlorophenyl)sulfonyl]-1-piperazine. The second step involves the reaction of the intermediate product with indole-3-carboxaldehyde in the presence of a catalyst, which results in the formation of 3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole.

Scientific Research Applications

3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole has been extensively studied for its potential therapeutic applications. It has been shown to have high affinity and selectivity for the 5-HT7 receptor, which is a subtype of the serotonin receptor. This receptor is involved in a variety of physiological processes, including circadian rhythm, sleep, mood, and cognition. Therefore, 3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole has been investigated for its potential use in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, schizophrenia, and Alzheimer's disease.

properties

Product Name

3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole

Molecular Formula

C19H20ClN3O2S

Molecular Weight

389.9 g/mol

IUPAC Name

3-[[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]methyl]-1H-indole

InChI

InChI=1S/C19H20ClN3O2S/c20-16-5-7-17(8-6-16)26(24,25)23-11-9-22(10-12-23)14-15-13-21-19-4-2-1-3-18(15)19/h1-8,13,21H,9-12,14H2

InChI Key

FTKNIIIGCMBETL-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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